Product packaging for Diphenhydramine-d6 N-Oxide(Cat. No.:CAS No. 1346603-42-6)

Diphenhydramine-d6 N-Oxide

Cat. No.: B584060
CAS No.: 1346603-42-6
M. Wt: 277.397
InChI Key: OEQNVWKWQPTBSC-WFGJKAKNSA-N
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Description

Diphenhydramine-d6 N-Oxide (CAS: 1346603-42-6) is a deuterium-labeled analog of the major metabolite of Diphenhydramine, a first-generation antihistamine. This compound is supplied as a high-purity reference standard and is intended for Research Use Only; it is not for diagnostic or therapeutic applications. The primary research application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of its unlabeled counterpart in biological matrices such as plasma and urine . By utilizing this deuterated standard, researchers can achieve superior accuracy and precision in pharmacokinetic and comparative metabolism studies, enabling detailed investigation of drug disposition. This is particularly valuable for assessing maternal and fetal drug metabolism, as demonstrated in ovine models . The parent drug, Diphenhydramine, is a well-characterized first-generation antihistamine that acts primarily as an inverse agonist at the H1 receptor, providing relief from allergic symptoms . It is extensively metabolized in the liver, undergoing successive N-demethylations and N-oxidation to form various metabolites, including Diphenhydramine N-Oxide . The deuterium-labeled (d6) variant features six deuterium atoms, likely on the two N-methyl groups, which increases its molecular mass without significantly altering its chemical behavior, making it an ideal internal standard for mass spectrometric assays.

Properties

CAS No.

1346603-42-6

Molecular Formula

C17H21NO2

Molecular Weight

277.397

IUPAC Name

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3

InChI Key

OEQNVWKWQPTBSC-WFGJKAKNSA-N

SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-]

Synonyms

2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethanamine N-Oxide;  [(Dimethyl-d6)amino]ethyl Benzhydryl Ether N-Oxide;  NSC 9091-d6; 

Origin of Product

United States

Synthetic Chemistry and Isotopic Labeling of Diphenhydramine N Oxide Analogues

Methodologies for Deuterium (B1214612) Incorporation into Diphenhydramine (B27) Core Structure

The introduction of deuterium into the diphenhydramine molecule, specifically into the two N-methyl groups to create a d6-labeled analogue, is a critical step that requires specialized precursors and synthetic methods to ensure high isotopic enrichment.

While the target compound, Diphenhydramine-d6 N-Oxide, involves labeling at the N-methyl positions, which are stereochemically equivalent, the principles of selective deuteration are fundamental in the synthesis of complex labeled molecules. Regioselective deuteration, or site-specific hydrogen/deuterium exchange, is essential for placing labels at precise locations within a molecule to avoid ambiguity in metabolic studies or mass spectrometric fragmentation. nih.gov

General strategies for regioselective deuteration that could be adapted for precursors of diphenhydramine or its analogues include:

Catalytic H-D Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), can facilitate H-D exchange reactions. mdpi.comresearchgate.net These methods often use deuterium oxide (D₂O) as an economical and safe deuterium source, with the catalyst activating specific C-H bonds, such as those adjacent to carbonyl groups or on aromatic rings. mdpi.comnih.gov

Organocatalysis: Amine-based organocatalysts can be employed for the α-deuteration of carbonyl compounds, which may serve as precursors in a larger synthetic scheme. nih.gov This method utilizes D₂O as the deuterium source and provides a scalable approach for labeling specific positions. nih.gov

Acid-Catalyzed Exchange: Deuterated acids, such as deuterated trifluoroacetic acid, can catalyze H-D exchange at specific, often electronically activated, positions on an aromatic ring. nih.gov

For Diphenhydramine-d6, the focus is not on the core structure but on the N-methyl groups, which necessitates the use of a pre-labeled building block.

The most direct route to Diphenhydramine-d6 involves the synthesis of N,N-di(methyl-d3)-2-(diphenylmethoxy)ethanamine. This is typically achieved by reacting 2-(diphenylmethoxy)ethanamine with a deuterated methylating agent. The key is the prior synthesis of a highly enriched methyl-d3 source. Several methods exist for preparing methyl-d3-amine (B1598088) and its precursors. google.comguidechem.com

Common precursors and methods for synthesizing methyl-d3-amine include:

From Deuterated Methanol (B129727): A robust method involves converting deuterated methanol (CD₃OH) into a more reactive species. For example, reaction with tosyl chloride can form (methyl-d3) 4-methylbenzenesulfonate, which is an excellent alkylating agent. google.com

From Deuterated Nitromethane: Nitromethane can be deuterated by reaction with deuterium oxide in the presence of a base and a phase-transfer catalyst to form nitromethane-d3 (B1582242) (CD₃NO₂). google.com This intermediate is then reduced to yield methyl-d3-amine. google.com

From Phthalimide (B116566) Derivatives: N-(methyl-d3)phthalimide can be synthesized by reacting potassium phthalimide with a methyl-d3 halide or sulfonate. google.com Subsequent hydrolysis or hydrazinolysis of the phthalimide yields methyl-d3-amine. google.com

The choice of method depends on factors like cost, scalability, and the desired level of isotopic enrichment. guidechem.com

Table 1: Comparison of Precursor Synthesis Methods for Methyl-d3 Moiety
PrecursorKey ReagentsGeneral ApproachReference
Deuterated Methanol (CD₃OH)Tosyl chloride, PhthalimideConversion to a tosylate, followed by reaction with an amine precursor. google.com
NitromethaneDeuterium oxide (D₂O), BaseBase-catalyzed H/D exchange to form nitromethane-d3, followed by reduction. google.com
PhthalimideCD₃I or (CD₃)₂SO₄Alkylation of potassium phthalimide with a deuterated methyl agent, followed by deprotection. google.com

Chemical and Biocatalytic Strategies for N-Oxide Formation

Once the deuterated tertiary amine (Diphenhydramine-d6) is synthesized, the final step is the oxidation of the nitrogen atom to form the corresponding N-oxide. This transformation must be efficient and selective to avoid degradation of the starting material or the product.

The oxidation of tertiary amines to N-oxides is a well-established transformation in organic chemistry. wikipedia.orgthieme-connect.de The presence of deuterium on the methyl groups does not significantly alter the chemical reactivity of the tertiary amine nitrogen, allowing for the use of standard oxidation protocols.

Commonly used oxidants include:

Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally friendly oxidant. wikipedia.org The reaction can be slow but can be accelerated by catalysts such as flavins or metal complexes like methyltrioxorhenium (MTO). acs.orgresearchgate.netorganic-chemistry.org

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective and react rapidly with tertiary amines to produce N-oxides in high yields. wikipedia.org

2-Sulfonyloxaziridines (Davis' Reagents): These are neutral, aprotic oxidizing agents that efficiently convert tertiary amines to N-oxides under mild conditions. asianpubs.org

Catalytic Systems: Ruthenium-based catalysts have been shown to efficiently oxidize tertiary amines using molecular oxygen or other terminal oxidants. asianpubs.orgacs.org

Table 2: Selected Oxidation Methods for Tertiary Amines
Oxidant/Catalyst SystemTypical ConditionsAdvantagesReference
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solvent, often requires heating or catalyst.Environmentally benign ("green") oxidant, low cost. wikipedia.org
m-CPBAChlorinated solvents (e.g., CH₂Cl₂), room temperature.Fast, high yielding, generally clean reactions. wikipedia.org
Flavin Catalyst / H₂O₂Methanol, room temperature.Mild conditions, biomimetic, highly effective. acs.orgasianpubs.org
Ruthenium Trichloride / Bromamine-TAcetonitrile (B52724)/water, alkaline pH, 80°C.Catalytic, efficient for a variety of amines. asianpubs.org

Electrochemical synthesis offers a modern, sustainable alternative to traditional chemical oxidants, minimizing waste and avoiding potentially hazardous reagents. acs.org The electrochemical oxidation of tertiary amines to N-oxides can be achieved directly at an anode or through the use of redox mediators. Mediators like N-oxides themselves or TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl can facilitate the electron transfer process, often leading to enhanced reactivity and selectivity. acs.orgnih.gov This approach is particularly valuable for generating metabolites in a controlled manner, mimicking biological oxidation pathways. rsc.org While specific protocols for Diphenhydramine-d6 are not extensively detailed, the general principles of electrochemical amine oxidation are directly applicable. acs.orgnih.gov

Optimization of Synthetic Yield and Isotopic Purity for Reference Standards

The production of a high-quality deuterated internal standard requires optimization of both the chemical yield of each synthetic step and, crucially, the final isotopic purity of the molecule. avantiresearch.com

Synthetic Yield: Optimization involves standard practices such as adjusting reaction times, temperatures, stoichiometry of reagents, and choice of catalysts. For the N-oxidation step, catalyst selection can be critical. For instance, while uncatalyzed H₂O₂ oxidation is slow, flavin-catalyzed systems can achieve high conversion in about an hour. acs.org

Isotopic Purity: This refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms. avantiresearch.com High isotopic purity (>98%) is essential to prevent isotopic crosstalk, where the signal from the unlabeled analyte interferes with the signal of the labeled standard in a mass spectrometer. avantiresearch.comresearchgate.net

Key factors for ensuring high isotopic purity include:

High-Enrichment Precursors: The isotopic enrichment of the final product is directly dependent on the enrichment of the starting materials, such as the methyl-d3-amine precursor. isotope.com

Minimizing H-D Exchange: Reaction and purification conditions must be controlled to prevent unintentional back-exchange of deuterium for hydrogen. This involves using aprotic solvents where possible and avoiding strongly acidic or basic conditions if labile sites are present. avantiresearch.com

Analytical Verification: The final isotopic purity must be rigorously determined. High-resolution mass spectrometry (HR-MS) is a primary tool for this, allowing for the quantification of the relative abundance of each isotopologue (e.g., d0 through d6). rsc.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and assess purity. rsc.org

Achieving high yield and exceptional isotopic purity ensures the resulting this compound is a reliable and accurate internal standard for demanding bioanalytical applications. clearsynth.com

Advanced Analytical Spectrometry and Chromatographic Characterization

Spectroscopic Techniques for Definitive Structural Elucidation

The unambiguous identification of Diphenhydramine-d6 N-Oxide relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure, distinguishing it from its parent compound and other related substances.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DEPT, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. The deuterium (B1214612) labeling on the two N-methyl groups fundamentally alters the expected spectra compared to the unlabeled N-oxide.

¹H NMR Spectroscopy : In the proton NMR spectrum, the characteristic singlet corresponding to the six protons of the N,N-dimethyl group in the parent N-oxide would be absent for this compound. The remaining signals would be attributed to the protons of the two phenyl rings and the ethylene (B1197577) chain. The formation of the N-oxide moiety typically induces a downfield shift for the adjacent methylene (B1212753) protons (-CH2-N) compared to the parent amine due to the deshielding effect of the N-O bond.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides a map of the carbon skeleton. The signals for the two deuterated methyl carbons (-CD3) would exhibit a characteristic multiplet pattern due to carbon-deuterium coupling and would be shifted slightly upfield compared to the non-deuterated analog. The other carbon signals, including those of the benzhydryl moiety and the ethylene chain, would be present, with the carbon adjacent to the N-oxide group showing a noticeable downfield shift.

DEPT and 2D NMR : Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH2, and CH3 groups, although the primary methyl groups are deuterated in this case. Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial to confirm the connectivity by correlating proton and carbon signals, definitively establishing the structure and the specific site of deuteration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Phenyl-H~7.2-7.5~125-140Complex multiplet pattern expected for aromatic protons.
CH-O~5.5~80-85Methine proton adjacent to ether oxygen.
O-CH₂~4.5~65-70Methylene protons adjacent to ether oxygen.
CH₂-N⁺~3.8~60-65Methylene protons adjacent to the N-oxide, shifted downfield.
N⁺-(CD₃)₂Absent~50-55Signal absent in ¹H NMR due to deuteration. In ¹³C NMR, a multiplet is expected due to C-D coupling.

High-Resolution Mass Spectrometry (HRMS) and Advanced Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

High-resolution mass spectrometry is indispensable for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with a high degree of confidence. researchgate.net The molecular formula for this compound is C₁₇H₁₅D₆NO₂. pharmaffiliates.compharmaffiliates.comauftragssynthese.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule, yielding a characteristic fingerprint that aids in structural confirmation. The deuteration on the N,N-dimethyl groups provides a unique signature in the mass spectrum. A key fragmentation pathway for Diphenhydramine (B27) and its analogs involves the cleavage of the ether bond. For the protonated [M+H]⁺ ion of this compound, characteristic product ions would be observed.

Table 2: Expected HRMS and MS/MS Fragmentation Data for [M+H]⁺ of this compound

IonCalculated m/zProposed Structure/Fragment
[M+H]⁺278.2216Protonated parent molecule (C₁₇H₁₆D₆NO₂)⁺
Product Ion 1167.0865Benzhydryl cation [(C₆H₅)₂CH]⁺
Product Ion 2112.1344[HO-CH₂-CH₂-N⁺(CD₃)₂OH]⁺ fragment
Product Ion 366.1072[(CD₃)₂N⁺=CH₂]⁺ fragment

Chromatographic Separation Methodologies for Complex Matrices

Effective separation of this compound from its parent drug, non-deuterated N-oxide, and other impurities is critical for accurate quantification and impurity profiling. Various chromatographic techniques are utilized depending on the analytical objective.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS is the gold standard for the sensitive and selective quantification of drug metabolites and their deuterated analogs in biological matrices like plasma and urine. nih.gov A validated LC-MS/MS method allows for the simultaneous measurement of Diphenhydramine, its N-oxide, and their deuterium-labeled counterparts. nih.gov The method typically involves liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a suitable column (e.g., propylamino) and detection using MS/MS in the multiple reaction monitoring (MRM) mode. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte and its internal standard, providing excellent specificity and minimizing matrix interference. lcms.cz The use of a deuterated standard like this compound is common in pharmacokinetic studies to differentiate between exogenously administered compounds and endogenous metabolites. nih.gov

Table 3: Example LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
LC SystemAgilent 1290 Infinity II or equivalent lcms.cz
ColumnPropylamino or C18 column nih.govwaters.com
Mobile PhaseGradient of acetonitrile (B52724) and water with additives (e.g., ammonium (B1175870) hydroxide) waters.com
Flow Rate0.2-0.4 mL/min waters.commtc-usa.com
MS SystemTriple Quadrupole Mass Spectrometer (e.g., Agilent 6475A) lcms.cz
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionPrecursor ion (e.g., m/z 278.2) → Product ion (e.g., m/z 167.1)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of Diphenhydramine and its related substances. nih.gov However, due to the low volatility and polar nature of the N-oxide functional group, direct analysis of Diphenhydramine N-Oxide by GC-MS is challenging. The compound is prone to thermal degradation in the hot GC inlet. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form before injection. unl.edu While specific methods for this compound are not widely published, the general approach would involve a derivatization step followed by separation on a capillary column (e.g., trifluoropropylmethyl polysiloxane) and mass spectrometric detection. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of resolution, speed, and sensitivity for separating closely related impurities. nih.govnih.gov Validated UHPLC methods are crucial for the quality control of pharmaceutical formulations, allowing for the detection and quantification of impurities like Diphenhydramine N-Oxide. researchgate.net These methods typically use sub-2 µm particle columns and optimized gradient elution programs to achieve separation of the active pharmaceutical ingredient from a range of potential impurities, including related compounds and degradation products. nih.govusp.org UV detection is commonly employed, often at multiple wavelengths to ensure the detection of all relevant species. usp.org A well-developed UHPLC method can resolve Diphenhydramine N-Oxide from other known impurities such as Benzophenone and Benzhydrol. nih.govresearchgate.net

Rigorous Validation Protocols for Analytical Methods

The validation of analytical methods for this compound is conducted in accordance with stringent protocols to guarantee their performance. These validation studies typically assess specificity, linearity, and repeatability to ensure the method is suitable for its intended purpose.

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present. For this compound, this includes the parent drug, other metabolites, and endogenous components in the sample matrix. In the context of LC-MS/MS, specificity is achieved through a combination of chromatographic separation and mass spectrometric detection. The chromatographic step separates this compound from other compounds based on its physicochemical properties. The mass spectrometer then provides an additional layer of specificity by monitoring for a specific precursor-to-product ion transition that is unique to the analyte. This multiple reaction monitoring (MRM) approach ensures that the signal detected corresponds only to this compound, thereby minimizing the risk of interference from other substances.

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a given range. For the analysis of this compound and other related N-oxides, a liquid chromatographic/tandem mass spectrometric (LC/MS/MS) method has been validated, establishing a linear concentration range. nih.gov The calibration curves for the N-oxides were consistently linear over the concentration range of 0.4 to 100.0 ng/mL. nih.gov This indicates that within this range, the method provides a reliable and predictable response, allowing for accurate quantification of the analyte.

ParameterValue
Linear Concentration Range0.4 - 100.0 ng/mL

Repeatability, also known as intra-assay precision, measures the variability of results obtained from the same sample under the same operating conditions over a short period. Validation tests for the analytical method for N-oxides, including this compound, have demonstrated acceptable variability. nih.gov The assay's variability was found to be less than or equal to 15% at lower concentrations (below 2.0 ng/mL) and less than 10% at higher concentrations. nih.gov These results confirm that the method is capable of producing consistent and reliable measurements upon repeated analysis. Furthermore, the bias of the assay was determined to be less than 15% across all concentrations, indicating a high degree of accuracy. nih.gov

Concentration RangeAccepted Variability (% RSD)
< 2.0 ng/mL≤ 15%
≥ 2.0 ng/mL< 10%

Metabolic and Biotransformation Investigations of Diphenhydramine N Oxide

In Vitro Studies of N-Oxide Formation and Subsequent Bioconversion

In vitro methodologies are fundamental in elucidating the metabolic pathways of xenobiotics, providing a controlled environment to study enzymatic reactions without the complexities of a whole biological system.

Enzymatic Pathways Involving Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A) and Flavin-Containing Monooxygenases

The biotransformation of diphenhydramine (B27) is a complex process involving multiple enzyme systems. The two primary enzyme families implicated in the metabolism of tertiary amines like diphenhydramine are the Cytochrome P450 (CYP) superfamily and the Flavin-Containing Monooxygenases (FMOs).

While the CYP450 system, particularly isoforms such as CYP2D6, CYP1A2, CYP2C9, and CYP2C19, is heavily involved in the N-demethylation of diphenhydramine, their role in its N-oxidation is considered minor. droracle.ai For tertiary amines, CYP enzymes preferentially catalyze N-dealkylation over N-oxygenation. nih.govnih.gov This preference is attributed to the formation of an aminium radical intermediate which favors the cleavage of the N-C bond. nih.gov

Conversely, Flavin-Containing Monooxygenases are recognized as the principal enzymes responsible for the N-oxidation of a vast array of compounds containing a nucleophilic heteroatom, including tertiary amines. nih.govoptibrium.comyoutube.com FMOs, with FMO3 being the predominant form in the adult human liver, catalyze the transfer of an oxygen atom from an FAD-hydroperoxide intermediate to the nitrogen atom of the substrate. nih.govresearchgate.net Although direct studies quantifying the contribution of specific FMO isoforms to diphenhydramine N-oxidation are not extensively detailed in the literature, the established substrate specificity of FMOs strongly suggests their primary role in the formation of Diphenhydramine N-Oxide. researchgate.net Studies on other tertiary amines have confirmed that N-oxidation is almost exclusively catalyzed by FMOs. nih.gov

Table 1: Major Enzyme Families in Diphenhydramine Metabolism
Enzyme FamilyPrimary Metabolic PathwayKey Isoforms (Human Liver)Metabolite(s)
Cytochrome P450 (CYP)N-DemethylationCYP2D6 (high affinity), CYP1A2, CYP2C9, CYP2C19N-Desmethyldiphenhydramine, N,N-Didesmethyldiphenhydramine
Flavin-Containing Monooxygenase (FMO)N-OxidationFMO3 (major isoform)Diphenhydramine N-Oxide

Investigation in Subcellular Fractions (e.g., microsomes, S9 fractions) and Recombinant Enzyme Systems

Subcellular fractions, such as liver microsomes and S9 fractions, are invaluable tools for in vitro metabolism studies as they contain a high concentration of drug-metabolizing enzymes. lgcstandards.com The formation of Diphenhydramine N-Oxide has been observed in in vitro studies using rat liver microsomes in the presence of NADPH as a cofactor. researchgate.net

To differentiate between the contributions of CYP and FMO enzymes, experimental approaches often involve the use of selective inhibitors or physical inactivation methods. For instance, FMO activity can be diminished by heat treatment of microsomes, as FMOs are generally more heat-labile than CYPs. nih.gov Furthermore, chemical inhibitors like methimazole can selectively inhibit FMO activity, allowing researchers to parse out the contribution of this enzyme family to the formation of N-oxide metabolites. nih.gov

Recombinant enzyme systems, which express a single drug-metabolizing enzyme, are also employed to identify the specific isoforms responsible for a particular metabolic reaction. While much of the research using recombinant CYPs for diphenhydramine has focused on N-demethylation, similar systems expressing various FMO isoforms could definitively confirm their role in Diphenhydramine N-Oxide formation and allow for the determination of enzyme kinetics.

Application of Deuterated Analogues in Tracing Metabolic Fate and Disposition

The use of stable isotope-labeled compounds, particularly deuterated analogues, is a powerful technique in metabolic research. Deuterium (B1214612) labeling allows for the differentiation of the administered compound and its metabolites from their endogenous counterparts and provides a means for accurate quantification and tracing of metabolic pathways.

Quantitative Assessment of N-Oxide Generation in Biological Systems (e.g., ovine, canine models)

Deuterated analogues have been instrumental in the quantitative assessment of Diphenhydramine N-Oxide formation in vivo. A sensitive and selective liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed for the simultaneous quantification of diphenhydramine (DPHM), its deuterated analogue ([2H10]DPHM), and their respective N-oxide metabolites in ovine plasma and urine. nih.gov This methodology has been applied in studies on pregnant sheep to assess and compare maternal and fetal drug metabolism. nih.gov The use of the deuterated analogue as an internal standard ensures high accuracy and precision in the quantification of the N-oxide metabolite. nih.gov

In canine models, pharmacokinetic studies have been conducted to determine the bioavailability and elimination half-life of diphenhydramine. nih.govsemanticscholar.orgnih.gov However, these studies have primarily focused on the parent drug, and detailed quantitative data on the formation of Diphenhydramine N-Oxide in this species are not as readily available.

Table 2: Pharmacokinetic Parameters of Diphenhydramine in Dogs (Intravenous Administration)
ParameterValueReference
Clearance (Cl)20.7 ± 2.9 mL/kg/min nih.gov
Volume of Distribution (Vd)7.6 ± 0.7 L/kg nih.gov
Elimination Half-life (T1/2)4.2 ± 0.5 h nih.gov

Mechanistic Insights into N-Oxidation Reactions

The N-oxidation of tertiary amines can be catalyzed by both CYP and FMO enzymes, but the underlying mechanisms differ. For FMO-catalyzed reactions, the proposed mechanism for N-oxidation is an SN2-type reaction. optibrium.comoptibrium.com The catalytic cycle of FMOs involves the formation of a stable flavin-hydroperoxide intermediate. optibrium.com An oxygen atom is then directly transferred from this intermediate to the nucleophilic nitrogen of the substrate, leading to the formation of the N-oxide and water. optibrium.com

In contrast, CYP-mediated N-oxidation is thought to proceed through a stepwise mechanism involving an initial single-electron transfer from the nitrogen to the activated iron-oxo species of the CYP, forming an aminium radical cation. However, for tertiary amines, this intermediate is more likely to undergo N-dealkylation rather than proceed to the N-oxide. nih.gov This mechanistic difference explains the predominance of FMOs in the N-oxidation of tertiary amines like diphenhydramine.

Chemical Stability and Degradation Pathways

Comprehensive Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation profile of a drug substance. biomedres.us These studies for Diphenhydramine (B27) N-Oxide encompass oxidative, photolytic, thermal, and hydrolytic stress conditions.

Oxidative degradation is a common pathway for many pharmaceuticals and often involves complex radical chain reactions. nih.gov For Diphenhydramine (DPH), the parent compound of Diphenhydramine N-Oxide, the tertiary amine group is a likely site for oxidation, potentially leading to the formation of the corresponding N-oxide. nih.govscispace.com Studies have shown that DPH is susceptible to oxidative stress. researchgate.net The involvement of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•⁻), and singlet oxygen (¹O₂) has been demonstrated in the photocatalytic degradation of DPH. rsc.org Specifically, hydroxyl radicals are considered to play a crucial role in the degradation process, mediating the oxidation of the alkylamine side chain. rsc.orgrsc.org In photocatalytic systems using TiO₂, the generation of hydroxyl and hydroperoxyl radicals has been noted. researchgate.net The degradation of DPH in the presence of peroxymonosulfate (B1194676) (PMS) also points towards a direct oxidation mechanism, ruling out the significant involvement of several common radical species and further supporting the formation of N-oxide products. researchgate.net

Table 1: Reactive Oxygen Species Involved in Diphenhydramine Degradation

Reactive Oxygen SpeciesRole in Degradation
Hydroxyl Radical (•OH)Primary oxidant, mediates oxidation of the alkylamine side chain. rsc.orgrsc.org
Superoxide Anion (O₂•⁻)Involved in the photocatalytic degradation process. rsc.org
Singlet Oxygen (¹O₂)Identified as a reactive species in photocatalytic degradation. rsc.org
Photo-holesMain contributor in some photocatalytic systems. researchgate.net

Photostability is a critical factor for drug substances, and exposure to UV/VIS radiation can lead to significant degradation. Diphenhydramine has been shown to be labile under UV/VIS irradiation, with degradation percentages ranging from 5.5% to 96.3% under certain conditions. nih.govresearchgate.net The photolytic degradation of DPH often follows pseudo-first-order kinetics. rsc.org The rate of degradation is influenced by the type of radiation source and the presence of photocatalysts. For instance, UVC radiation can lead to a 32.5% conversion of DPH through photolysis alone. ub.edu The presence of photocatalysts like TiO₂ significantly enhances the degradation process under various light sources, including simulated solar radiation and black blue lamps. researchgate.netub.edu The addition of hydrogen peroxide (H₂O₂) can further accelerate the photocatalytic degradation, achieving complete degradation under UVC irradiation. ub.edu The pH of the solution also plays a role, with photocatalytic degradation being enhanced under alkaline conditions due to the increased concentration of hydroxyl radicals. researchgate.net

Table 2: Photolytic Degradation of Diphenhydramine under Various Conditions

ConditionDegradation/ConversionKinetic ModelReference
UVC Radiation32.5%- ub.edu
Simulated Solar Light with Dolomite62%Pseudo-first order rsc.org
Black Blue Lamps with TiO₂44.8%- ub.edu
UVC with TiO₂ and H₂O₂100%- ub.edu

Table 3: Half-life (t₀.₅) of Diphenhydramine Thermal Degradation at 70°C

pHt₀.₅ (hours)
118.01 nih.gov
450.15 nih.gov
771.65 nih.gov

Hydrolysis is a major degradation pathway for drugs with susceptible functional groups. The stability of Diphenhydramine is notably influenced by pH. It has been found to be unstable under acidic and alkaline hydrolysis conditions. researchgate.net The ether linkage in the diphenhydramine molecule is susceptible to cleavage under acidic conditions. scispace.com Conversely, the ether linkage is reported to be quite stable under alkaline and oxidative conditions. scispace.com One study indicated that Diphenhydramine hydrochloride solutions are chemically stable for at least 91 days when stored at either 22°C or 4°C in various diluents, suggesting good stability under those specific conditions. scispace.com Another study showed that admixtures in 0.9% sodium chloride and 5% dextrose were stable for up to 14 days under refrigeration. nih.gov However, forced degradation studies demonstrate that at extreme pH values and elevated temperatures, significant degradation occurs. nih.gov For instance, at 70°C, considerable degradation was observed at pH 1. nih.govresearchgate.net

Elucidation of Molecular Degradation Pathways for Diphenhydramine N-Oxide

Understanding the degradation pathways is crucial for identifying potential impurities and ensuring the quality of the drug substance.

The degradation of Diphenhydramine and its N-oxide can lead to a variety of products. For Diphenhydramine, degradation can occur through the breakdown of the ether bond, leading to the formation of diphenylmethanol (B121723) (benzhydrol) and benzophenone. nih.govresearchgate.net Another significant pathway is the oxidation of the alkylamine side chain. rsc.orgrsc.org The N-oxide of Diphenhydramine itself is a known metabolite and related compound. nih.gov Other identified related compounds and potential degradation products include Diphenhydramine related compound A and B. nih.gov Further degradation of the N-oxide could potentially follow similar pathways, involving cleavage of the ether linkage or modifications to the aromatic rings.

Table 4: Known Degradation Products and Related Compounds of Diphenhydramine

Compound NameType
Diphenhydramine N-OxideMetabolite/Degradation Product nih.gov
Diphenylmethanol (Benzhydrol)Degradation Product nih.govresearchgate.net
BenzophenoneDegradation Product nih.govresearchgate.net
Diphenhydramine related compound AImpurity nih.gov
Diphenhydramine related compound BImpurity nih.gov
N-desmethyl DiphenhydramineMetabolite
N,N-didemethyl DiphenhydramineMetabolite
Diphenylmethoxyacetic acidMetabolite

Proposed Mechanistic Schemes for N-Oxide Rearrangements and Cleavage

The tertiary amine N-oxide functional group in Diphenhydramine-d6 N-Oxide is a site of potential chemical rearrangement and cleavage reactions. While specific mechanistic studies on the deuterated N-oxide are not extensively detailed in the available literature, the reactivity can be inferred from the behavior of similar N-oxide compounds and the parent molecule, diphenhydramine.

Oxidation of the tertiary amine group in diphenhydramine is the likely pathway to the formation of the N-oxide. scispace.comcjhp-online.ca Once formed, heterocyclic N-oxides can undergo rearrangements such as the Boekelheide and Meisenheimer rearrangements. fu-berlin.deresearchgate.net The Boekelheide rearrangement typically involves a nih.govnih.gov-sigmatropic shift in O-acylated heterocyclic N-oxides. fu-berlin.de The Meisenheimer rearrangement is a nih.govnih.gov-sigmatropic rearrangement of certain N-oxides, particularly those with allylic, benzylic, or propargylic groups, leading to the formation of O-allyl-hydroxylamines. researchgate.netresearchgate.net Although these rearrangements are well-documented for other N-oxides, their specific applicability and mechanistic pathways for this compound require further investigation.

Cleavage reactions are also a significant degradation pathway. For the parent compound, diphenhydramine, instability is noted under acidic conditions, where cleavage of the ether linkage can occur. scispace.comcjhp-online.ca Conversely, this ether linkage is reported to be relatively stable under alkaline and oxidative conditions. scispace.comcjhp-online.ca The degradation of diphenhydramine can also proceed through the breakdown of the ether bond, which may lead to the formation of diphenylmethanol (benzhydrol) and subsequently benzophenone. nih.gov

Influence of Environmental Factors on Chemical Stability

The stability of this compound is subject to various environmental factors, including temperature, light, and pH. Studies on diphenhydramine provide a framework for understanding how these factors may influence the deuterated N-oxide.

Thermal Stability: Forced degradation studies on diphenhydramine show that it undergoes significant thermal degradation in acidic solutions. The degradation is most pronounced in 0.1 M HCl and at pH 4. nih.gov In contrast, the compound appears to be more stable in neutral and alkaline media (pH 7 and 10, and 0.1 M NaOH). nih.gov This suggests that the protonated form of the molecule is more susceptible to thermal degradation.

Photostability: Diphenhydramine is sensitive to UV/VIS light, and its degradation is largely independent of the pH, occurring in both its ionized and non-ionized forms. nih.gov Significant photodegradation (over 40%) has been observed, with maximum decomposition occurring in 0.1 M HCl and at a pH of 10. nih.gov The presence of natural particles, such as sand and dolomite, can enhance the photodegradation of diphenhydramine under simulated solar light. nih.govrsc.org This is attributed to the generation of reactive oxygen species like hydroxyl radicals, singlet oxygen, and superoxide radicals. nih.govrsc.org Advanced Oxidation Processes (AOPs), such as those involving UV light and hydrogen peroxide (H₂O₂), have been shown to effectively degrade diphenhydramine. ub.edu

Influence of pH: The stability of diphenhydramine is notably influenced by pH. researchgate.net As mentioned, thermal degradation is significantly higher in acidic conditions. nih.gov Photodegradation, while occurring across a range of pH values, also shows pH-dependent maxima. nih.gov

Persistence in Soil: In agricultural soil, diphenhydramine is found to be highly persistent. The primary mechanism for its dissipation is the formation of non-extractable, soil-bound residues. researchgate.net Notably, Diphenhydramine-N-oxide is the only extractable transformation product identified in soil studies, highlighting its role as a key metabolite in this environment. researchgate.net

The following table summarizes the degradation of diphenhydramine under different conditions, which can be considered indicative of the potential behavior of this compound.

ConditionMediumDegradation (%)Rate Constant (k)Half-life (t₀.₅)
Thermal Stress (70°C for 35h)0.1 M HCl>30%-18.01 h
Buffer pH 4>19%-50.15 h
Buffer pH 7--71.65 h
0.1 M NaOH / Buffer pH 10More stable--
Photolytic Stress (UV/VIS)0.1 M HCl56.5%9.321 × 10⁻⁴ min⁻¹12.39 h
Buffer pH 444.5%--
Buffer pH 1049.5%--
Aqueous Solution (Simulated Solar Light, 150 min)~23%1.73 × 10⁻³ min⁻¹-

Applications in Pharmaceutical Impurity Analysis and Reference Material Science

Role as a Pharmaceutical Secondary Standard and Certified Reference Material

Diphenhydramine-d6 N-Oxide serves a critical function as both a pharmaceutical secondary standard and a certified reference material (CRM). In these capacities, it provides a benchmark against which unknown samples can be compared, ensuring the accuracy and consistency of analytical measurements. synzeal.comklivon.com Suppliers of this compound often provide it with comprehensive characterization data that complies with regulatory guidelines, making it suitable for a range of quality control applications. synzeal.comcleanchemlab.com Some preparations are available as certified reference materials under standards like ISO 17034, which attests to the competence of the manufacturer and the reliability of the material's certified value. auftragssynthese.com

The development of robust analytical methods is a cornerstone of pharmaceutical science. This compound is instrumental in the development and validation of methods designed to analyze the API, Diphenhydramine (B27). cleanchemlab.com During method development, particularly for separation techniques like high-performance liquid chromatography (HPLC), this labeled compound is used to establish the method's specificity. Researchers can confirm that the analytical procedure can unequivocally distinguish between the main API and its potential impurities, including the N-oxide form. usp.org

Validation protocols, guided by entities like the United States Pharmacopeia (USP), utilize this standard to establish key performance characteristics. usp.org For instance, in a USP-proposed method for Diphenhydramine Hydrochloride Oral Solution, the N-oxide is a specified degradation product for which the method's specificity, linearity, and repeatability must be proven. usp.org The labeled nature of this compound also makes it a valuable internal standard in mass spectrometry-based assays, which are developed to quantify the API and its metabolites with high sensitivity and selectivity. nih.gov

In routine Quality Control (QC) laboratories, reference materials are essential for the ongoing verification of analytical performance. This compound, as a certified standard, is used for the calibration of analytical instruments and the qualification of QC assays. synzeal.comklivon.com Its use ensures that the analytical systems are performing as expected and that the results of routine testing are reliable and accurate. cleanchemlab.com The United States Pharmacopeia (USP) lists Diphenhydramine N-oxide as a reference standard intended for use in specified quality tests and assays, underscoring its official role in compendial testing. sigmaaldrich.com By using a well-characterized standard, laboratories can confidently report on the purity and quality of API batches, ensuring they meet the required specifications.

Impurity Profiling and Stability-Indicating Analytical Methods

Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical product. This process is critical for ensuring the safety and efficacy of a drug. Stability-indicating methods are analytical procedures that can detect changes in the purity and potency of a drug substance over time.

Diphenhydramine N-Oxide is recognized as a significant related substance to Diphenhydramine. It can arise as a process-related impurity during the synthesis of the API or as a degradant when the API is exposed to oxidative conditions. pharmaffiliates.comscispace.com The tertiary amine group in the Diphenhydramine molecule is susceptible to oxidation, leading to the formation of the N-oxide. scispace.com

Forced degradation studies, a key component of drug development, deliberately expose the API to stress conditions like heat, light, and oxidation to identify likely degradation products. researchgate.net In such studies, Diphenhydramine N-oxide is a commonly observed degradant. usp.orgresearchgate.net Regulatory bodies require that these potential impurities be monitored and controlled within strict limits. For example, a developed UHPLC method for a combination oral solution proposed an impurity specification limit of 1.2% for Diphenhydramine N-oxide. nih.gov The availability of this compound as a standard is essential for accurately identifying and quantifying this impurity in the final drug product. pharmaffiliates.com

Table 1: Validation Parameters for Diphenhydramine N-Oxide in Analytical Methods This interactive table summarizes key validation data from a USP-developed method for analyzing organic impurities in Diphenhydramine Hydrochloride Oral Solution.

Parameter Validation Range for N-Oxide Purpose Source
Linearity 0.1% – 4.5% Ensures the method's response is proportional to the concentration of the impurity. usp.org
Reportable Range Starting at 0.1% Defines the lower limit at which the impurity can be reliably quantified. usp.org
Specificity Established Confirms the method can differentiate the N-oxide from the API and other impurities. usp.org

To effectively monitor and control impurities like the N-oxide, pharmaceutical manufacturers must develop and validate robust, stability-indicating analytical methods. The primary goal of these methods is to separate the API from all known impurities and degradation products. usp.orgresearchgate.net this compound is a critical tool in this process. pharmaffiliates.com

Analysts use the deuterated standard to "spike" samples of the API, allowing them to optimize chromatographic conditions (e.g., mobile phase, column type, gradient) to achieve clear separation. usp.orgnih.gov This ensures the resulting method is selective and can accurately measure the level of N-oxide impurity, even at low concentrations. The development of such methods is a regulatory requirement and ensures the ongoing chemical purity and stability of the commercial drug product. usp.orgsigmaaldrich.com

Research Tool for Pharmaceutical Quality by Design (QbD) Initiatives

Pharmaceutical Quality by Design (QbD) is a modern, systematic approach to drug development that emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov The goal of QbD is to ensure quality is built into a product from the outset, rather than being tested for at the end of the manufacturing process. nih.govnih.gov

Within the QbD framework, this compound serves as a vital research tool. A core element of QbD is identifying the Critical Quality Attributes (CQAs) of a drug product—physical, chemical, or biological attributes that must be within an appropriate limit to ensure the desired product quality. nih.gov The level of the N-oxide impurity is a clear example of a CQA.

To control this CQA, manufacturers must understand the Critical Process Parameters (CPPs)—such as temperature, pH, or exposure to oxidizing agents—that could impact its formation. This compound allows researchers to conduct experiments (Design of Experiments, or DoE) to establish the relationships between CPPs and the formation of the N-oxide impurity. By spiking manufacturing intermediates with the labeled standard, scientists can trace its behavior under various process conditions. This deepens the process understanding and helps in establishing a robust control strategy, a key outcome of any QbD initiative. nih.gov This proactive approach to managing impurities is fundamental to the QbD paradigm and relies heavily on the availability of high-quality research tools like this compound.

Future Research Directions and Emerging Methodologies for Diphenhydramine D6 N Oxide

Advanced Computational Chemistry and Predictive Modeling for N-Oxide Reactivity and Metabolism

The future of research into Diphenhydramine-d6 N-Oxide will likely be heavily influenced by advanced computational chemistry and predictive modeling. These in silico approaches offer a powerful means to investigate the reactivity and metabolic fate of N-oxides without extensive laboratory experimentation. Computational studies on various amine N-oxides have successfully employed models like B3LYP/6-31G* and M06/6-311G+(d,p) to determine structures and energetics. nih.govnih.gov A key area of focus is the calculation of N-O bond dissociation energies (BDEs), which is a critical parameter for predicting the stability and reactivity of the N-oxide functional group. nih.govresearchgate.net For instance, studies have shown a significant range in calculated BDEs (around 40 kcal/mol) across different types of amine N-oxides, highlighting the influence of molecular structure on stability. nih.gov

Predictive models can elucidate the metabolic pathways of this compound. The N-oxide group is known to be bioreducible to the parent tertiary amine. nih.govhyphadiscovery.com Computational models can help predict the susceptibility of the N-O bond to enzymatic reduction by calculating electron affinities and mapping electrostatic potential surfaces. This is crucial as the reversible metabolism between the N-oxide and the parent amine can complicate pharmacokinetic studies. nih.gov By modeling the interaction of this compound with enzymes like cytochrome P450 and flavin-containing monooxygenases (FMOs), researchers can predict the regioselectivity and rate of metabolic transformations. hyphadiscovery.com Such models provide insights that are essential for designing drugs with tailored biological activity and metabolic profiles. acs.org

Table 1: Computational Models for N-Oxide Bond Dissociation Enthalpy (BDE) Analysis

Computational ModelBasis SetApplicationReference
B3LYP6-31GCalculation of structures and energetics of amine N-oxides. nih.govnih.gov
M066-311G+(d,p)Calculation of structures and energetics of amine N-oxides. nih.govnih.gov
HF6-31GComparative calculation of BDE between different N-oxides. nih.govnih.gov
B3PW916-31G**Comparative calculation of BDE for various N-oxides. nih.govnih.gov

Exploration of Novel Analytical Technologies for Enhanced Sensitivity and Throughput

The accurate quantification of this compound, often used as a labeled internal standard for its non-deuterated metabolite, is critical for pharmacokinetic and metabolic studies. Future research will focus on developing and refining analytical technologies to achieve higher sensitivity and throughput.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established technique for the simultaneous determination of diphenhydramine (B27), its N-oxide metabolite, and their deuterated analogues in biological matrices like plasma and urine. nih.gov Current methods can achieve linear concentration ranges of 0.4-100.0 ng/mL for N-oxides. nih.gov However, emerging technologies aim to push these detection limits even lower. High-resolution mass spectrometry (HRMS) offers enhanced specificity and the ability to perform untargeted analysis, which can help in identifying previously unknown metabolites. researchgate.net

Novel sampling techniques are also being explored to improve convenience and patient experience. One such method is dried blood spot (DBS) analysis, which is becoming increasingly popular for its ease of sample collection, storage, and transportation. nih.gov Developing a robust DBS method for this compound would facilitate large-scale clinical and toxicological studies. Furthermore, techniques that help distinguish N-oxides from isomeric hydroxylated metabolites are crucial. Atmospheric pressure chemical ionization (APCI) can induce in-source thermal deoxygenation of N-oxides, producing a diagnostic ion ([M+H-O]+) that helps differentiate them from hydroxylated compounds which typically lose water. researchgate.net

Table 2: Advanced Analytical Technologies for N-Oxide Detection

TechnologyPrincipleAdvantageApplicationReference
LC-MS/MSChromatographic separation followed by mass analysis.High sensitivity and selectivity for quantification.Quantifying diphenhydramine and its metabolites in plasma and urine. nih.gov
HRMSHigh-resolution mass analysis.High accuracy and specificity for structural characterization.Identification of unknown metabolites. researchgate.net
APCI-MSIn-source thermal decomposition.Distinguishes N-oxides from hydroxylated isomers.Structural elucidation of oxygenated metabolites. researchgate.net
Dried Blood Spot (DBS)Microsampling of blood on filter paper.Convenient collection, storage, and transport.Clinical and toxicological monitoring. nih.gov

Environmental Fate and Transformation Studies of N-Oxide Metabolites

The widespread use of diphenhydramine has led to its detection in the environment, particularly in runoff from agricultural land fertilized with municipal biosolids. researchgate.net Studies have shown that diphenhydramine is highly persistent in various soil types, with a half-life ranging from 88 to 335 days. researchgate.net The primary detected transformation product in soil is Diphenhydramine-N-oxide. researchgate.net

Future research must extend these investigations to this compound. While the deuterium (B1214612) labeling is unlikely to significantly alter the compound's fundamental environmental behavior, specific studies are needed to confirm its persistence, mobility, and transformation pathways in soil and aquatic systems. Understanding the environmental fate of this labeled compound is important, especially considering its use in metabolic studies which may lead to its excretion into wastewater systems.

Key research questions will involve determining the rate of degradation of this compound under various environmental conditions (e.g., aerobic vs. anaerobic, different soil compositions, presence of microbial communities). It will also be critical to investigate its potential for bioaccumulation in organisms and its transformation into other products besides the parent amine. Advanced oxidation processes (AOPs), which are of growing interest for pollutant degradation, could be studied for their efficacy in breaking down this compound in water treatment scenarios. nih.gov

Mechanistic Studies on the Chemical and Biological Interactions of N-Oxides

The N-oxide functional group imparts distinct chemical and physical properties that govern its biological interactions. nih.gov The N+–O– bond is highly polar, with a large dipole moment (4.0 to 5.0 D), which allows N-oxides to form strong hydrogen bonds with water and biological molecules. nih.gov This property is critical for increasing the water solubility of drugs. nih.govacs.org

Future mechanistic studies on this compound will aim to provide a deeper understanding of how these properties influence its behavior in biological systems. X-ray crystallography and NMR spectroscopy can be used to study the hydrogen bonding networks formed between the N-oxide group and receptor active sites, which can lead to conformational changes and allosteric modulation of enzyme function. nih.gov

The redox reactivity of the N-oxide group is another key area for investigation. nih.govacs.org N-oxides can be enzymatically reduced in vivo, a process that is particularly relevant in hypoxic (low oxygen) conditions found in some tissues. nih.govnih.gov Mechanistic studies could explore the specific enzymes responsible for the reduction of this compound back to its parent amine. The deuterium labeling in this compound is specifically on the N,N-dimethyl groups, which is a site of metabolism (demethylation) for the parent compound, diphenhydramine. drugbank.com Investigating the kinetic isotope effect on these metabolic pathways can provide valuable insights into the reaction mechanisms of the enzymes involved, such as CYP2D6. drugbank.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Diphenhydramine-d6 N-Oxide in biological matrices?

  • Answer : High-sensitivity quantification can be achieved using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method minimizes manual sample preparation by integrating on-line solid-phase extraction (SPE), ensuring efficient separation and detection even in complex matrices like plant or tissue extracts. Calibration curves should use deuterated internal standards to account for matrix effects, with linear weighted regression (r² > 0.99) and signal-to-noise ratios >10 for lower limits of quantification (LLOQ) .

Q. How is this compound synthesized and characterized for use as a reference standard?

  • Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., aromatic rings) via hydrogen-deuterium exchange or custom isotopic synthesis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for isotopic purity validation, and chromatographic methods (HPLC/GC) to assess chemical stability. Batch-specific documentation should include retention time consistency, peak purity, and absence of unlabelled impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the mutagenic potential of aromatic N-oxides like this compound?

  • Answer : Computational (Q)SAR models and in vitro Ames tests are critical. For instance, structural alerts for mutagenicity (e.g., benzo[c][1,2,5]oxadiazole 1-oxide substructures) can be evaluated using SAR fingerprinting to identify high-risk subclasses. Discrepancies between predicted and observed mutagenicity require cross-validation with prokaryotic mutation assays and mammalian cell genotoxicity tests (e.g., micronucleus assays). Context-specific factors, such as metabolic activation via S9 liver fractions, must be standardized to ensure reproducibility .

Q. How do transport mechanisms influence the cellular uptake and metabolic fate of this compound compared to its non-deuterated form?

  • Answer : Comparative studies using OCT1-transfected HEK293 cells or hepatocyte models (e.g., HepG2) can assess transporter-dependence. Isotopic labeling allows tracking via mass spectrometry to distinguish parent compounds from metabolites. For example, sorafenib N-oxide studies demonstrated OCT1-independent uptake, suggesting alternative transporters (e.g., organic anion-transporting polypeptides) may mediate cellular entry. Parallel experiments with deuterated vs. non-deuterated analogs can clarify isotope effects on pharmacokinetics .

Q. What methodological considerations are critical for designing in vivo studies on this compound’s pharmacokinetics?

  • Answer : Use species-specific physiological parameters (e.g., liver blood flow, enzyme expression) to model clearance rates. Deuterated compounds may exhibit kinetic isotope effects, altering metabolic half-lives. Employ crossover designs in animal models (e.g., Oct1-knockout mice) to isolate transporter contributions. Plasma and tissue samples should be analyzed at multiple timepoints using validated UHPLC-MS/MS protocols to capture distribution and elimination phases .

Methodological Best Practices

Q. How should researchers address variability in this compound stability during long-term storage?

  • Answer : Stability studies must assess temperature, light, and humidity effects. Store lyophilized standards at ≤-20°C in inert atmospheres (argon/vacuum-sealed vials). For solution-phase storage, use acidified solvents (e.g., 0.1% formic acid in acetonitrile) to prevent N-oxide reduction. Conduct periodic LC-MS checks for degradation products (e.g., reversion to diphenhydramine) and adjust storage conditions based on Arrhenius equation-derived shelf-life predictions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Weight data points by inverse variance to account for heteroscedasticity. For low-dose extrapolation, benchmark dose (BMD) modeling is preferable to NOAEL/LOAEL methods. Incorporate Bayesian frameworks to handle sparse datasets and quantify uncertainty in mutagenicity risk assessments .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in cross-laboratory studies of this compound?

  • Answer : Adopt standardized protocols from organizations like OECD or ICH for genotoxicity assays. Share raw data (e.g., chromatograms, spectral libraries) via open-access repositories. Use collaborative trials to validate inter-lab precision, reporting %RSD for key parameters (e.g., LLOQ, recovery rates). Document all deviations from protocols in supplementary materials to aid meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.